molecular formula C14H9Cl2N2O5P B131292 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone CAS No. 147394-94-3

2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone

Cat. No. B131292
M. Wt: 387.1 g/mol
InChI Key: IXZONVAEGFOVSF-UHFFFAOYSA-N
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Description

Quinazolinones are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone, is a phosphorylated quinazolinone derivative. This class of compounds has been explored for various pharmacological properties, including antioxidant, anticancer, antimicrobial, and as histamine H3 receptor inverse agonists .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the cyclization of anthranilic acid derivatives or the condensation of amides with isatoic anhydride. In one study, 3-(2-(Ethynyl)phenyl)quinazolinones were used as precursors for the synthesis of phosphorylated quinazolinones under visible light irradiation, using a photocatalyst and diarylphosphine oxides . This method represents a novel approach to introducing the phosphoryloxy group into the quinazolinone scaffold, which could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be elucidated using various spectroscopic techniques such as FT-IR, mass spectrometry, 1H-NMR, and 13C-NMR. For instance, a new quinazolinone compound was characterized by single-crystal X-ray diffraction analysis, revealing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions . These techniques are crucial for confirming the structure of synthesized compounds, including the placement of substituents like chlorine and the phosphoryloxy group.

Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including cyclization, substitution, and addition reactions. The visible-light-induced cascade cyclization mentioned earlier is an example of how quinazolinones can be chemically modified to generate complex structures . The reactivity of the chlorine and phosphoryloxy substituents would also be important in further chemical transformations of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, can be influenced by their substituents. The presence of chlorine and phosphoryloxy groups is likely to affect the compound's polarity, solubility in various solvents, and its ability to form intermolecular interactions. These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.

Scientific Research Applications

Tumor Detection and Therapy

  • Enzyme-Mediated Cancer Imaging and Therapy (EMCIT) : This novel technology uses enzyme-mediated hydrolysis of water-soluble prodrugs to entrapped radioiodinated compounds within solid tumors for noninvasive tumor detection and therapy. The compound 2-(2'-phosphoryloxyphenyl)-6-[(125)I]iodo-4-(3H)-quinazolinone is hydrolyzed in vivo by alkaline phosphatase, an enzyme overexpressed by many tumor cell lines, to a water-insoluble drug, facilitating specific tumor detection and therapy (Wang et al., 2007).

Fluorogenic Precipitating Substrates of Phosphatases

  • Visualization of Enzymatic Activities : 2-(2'-phosphoryloxyphenyl)-4(3H)-quinazolinone derivatives serve as fluorogenic precipitating substrates for acid and alkaline phosphatases. They can be specifically hydrolyzed into fluorescent precipitates, aiding in sensitive fluorescence histochemistry and cytochemistry, especially for detecting immobilized phosphatase activities (Huang et al., 1992).

Biological Activity Studies

  • Antimicrobial Activity : New 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives were synthesized and showed promising antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
  • Antioxidant Properties : The antioxidant properties of 2-substituted quinazolin-4(3H)-ones were explored, showing the necessity of hydroxyl groups for significant antioxidant activity. This research helps understand structure–antioxidant activity relationships (Mravljak et al., 2021).

Chemical Synthesis and Characterization

  • Novel Synthesis Methods : Various methods have been developed for the synthesis of quinazolinone derivatives, providing insights into their chemical properties and potential applications in different fields (López et al., 2000).

Detection and Imaging Applications

  • Fluorescent Probes for Hydrogen Peroxide Detection : A novel 2-(2′-hydroxy-5′-chlorophenyl)-6-chloro-4(3H)-quinazolinone-based fluorescent probe was developed for H2O2 analysis, demonstrating potential for rapid detection in various applications (Cai et al., 2015).

properties

IUPAC Name

[4-chloro-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N2O5P/c15-7-1-3-11-9(5-7)14(19)18-13(17-11)10-6-8(16)2-4-12(10)23-24(20,21)22/h1-6H,(H,17,18,19)(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZONVAEGFOVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163695
Record name 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone

CAS RN

147394-94-3
Record name ELF 97
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147394-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147394943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Reactant of Route 2
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Reactant of Route 3
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Reactant of Route 4
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Reactant of Route 5
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Reactant of Route 6
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone

Citations

For This Compound
60
Citations
S Ekins, GI Murray, MD Burke, JA Williams… - Drug Metabolism and …, 1995 - ASPET
Testosterone (250 microM), 7-ethoxycoumarin (25 microM), and 1-chloro-2,4-dinitrobenzene (CDNB, 50 microM) were used as substrates to compare phase I and II metabolism in rat …
Number of citations: 77 dmd.aspetjournals.org
KD Larison, R BreMiller, KS Wells… - … of Histochemistry & …, 1995 - journals.sagepub.com
We used the phosphatase substrate 2-(5'-chloro-2'-phosphoryloxyphenyl)-6- chloro-4-[3H]-quinazolinone, with standard alkaline phosphatase-mediated immunohistochemical …
Number of citations: 73 journals.sagepub.com
WG Telford, WG Cox, D Stiner… - … : The Journal of the …, 1999 - Wiley Online Library
Background: The alkaline phosphatase (AP) substrate 2‐(5′‐chloro‐2′‐phosphoryloxyphenyl)‐6‐chloro‐4‐(3H)‐quinazolinone (ELF ® ‐97 for enzyme‐labeled fluorescence) has …
Number of citations: 35 onlinelibrary.wiley.com
Z Huang, W You, RP Haugland… - … of Histochemistry & …, 1993 - journals.sagepub.com
We describe here the in situ detection of alkaline phosphatase (APase) activity with a new fluorogenic substrate, 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone (…
Number of citations: 44 journals.sagepub.com
VB Paragas, JA Kramer, C Fox… - Journal of …, 2002 - Wiley Online Library
We compared fluorescent signals obtained with fluorescein conjugates and the ELF‐97 (enzyme‐labelled fluorescence) phosphatase substrate [2‐(5′‐chloro‐2‐phosphoryloxyphenyl)…
Number of citations: 37 onlinelibrary.wiley.com
T Takahashi, T Otsubo, K Ikeda, A Minami… - Biological and …, 2014 - jstage.jst.go.jp
Histochemical visualization of phosphatase is exclusively required for Western immunoblotting and antigen-positive cell staining using an alkaline phosphatase (AP)-labeled secondary …
Number of citations: 16 www.jstage.jst.go.jp
WG Telford, WG Cox, VL Singer - Cytometry: The Journal of the …, 2001 - Wiley Online Library
Background The fluorogenic alkaline phosphatase (AP) substrate 2‐(5'‐chloro‐2'‐phosphoryloxyphenyl)‐6‐chloro‐4‐(3H)‐quinazolinone (ELF®‐97 phosphate, for Enzyme‐Labeled …
Number of citations: 28 onlinelibrary.wiley.com
VB Paragas, YZ Zhang… - … of Histochemistry & …, 1997 - journals.sagepub.com
We used the ELF-97 (Enzyme-Labeled Fluorescence) phosphatase substrate, 2-(5'-chloro-2-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone, with alkaline phosphatase …
Number of citations: 79 journals.sagepub.com
T Tadanobu, O Tadamune, I Kiyoshi, M Akira… - Biological & …, 2014 - cir.nii.ac.jp
Histochemical visualization of phosphatase is exclusively required for Western immunoblotting and antigen-positive cell staining using an alkaline phosphatase (AP)-labeled secondary …
Number of citations: 0 cir.nii.ac.jp
S Ekins, JA Williams, GI Murray, MD Burke… - Drug metabolism and …, 1996 - Citeseer
Human, rat, and dog phase I and phase II xenobiotic metabolism in precision-cut liver slices and freshly isolated hepatocytes was compared using a range of substrates. Carbamazepine…
Number of citations: 58 citeseerx.ist.psu.edu

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